molecular formula C13H15NO5 B12833122 Tert-butyl 4-acetyl-3-nitrobenzoate

Tert-butyl 4-acetyl-3-nitrobenzoate

Cat. No.: B12833122
M. Wt: 265.26 g/mol
InChI Key: DYAUKUYJOIKVJV-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetyl-3-nitrobenzoate is a synthetic aromatic ester of interest in medicinal chemistry and drug discovery. Its structure incorporates two functional groups—a nitro group and a tert-butyl ester—commonly found in compounds investigated for their selective bioactivity. Researchers can leverage this chemical as a versatile building block for the synthesis of novel molecules targeting hypoxic environments, such as those found in solid tumors. Nitroaromatic compounds are recognized as key components in Hypoxia-Activated Prodrugs (HAPs); these prodrugs remain inert under normal oxygen conditions but are selectively reduced to cytotoxic agents in low-oxygen environments, enabling targeted cancer therapy . The nitro group in related compounds acts as a trigger, undergoing enzymatic reduction specifically in hypoxic cells, which can be exploited for selective drug delivery . Furthermore, the benzoate scaffold is a privileged structure in pharmaceutical development. Esters of nitrobenzoic acids have demonstrated significant potential as antimycobacterial agents, with research indicating that their activity is enhanced upon enzymatic hydrolysis within bacterial cells . The presence of both nitro and acetyl substituents on the aromatic ring may allow for further chemical modifications, making this compound a valuable intermediate in constructing diverse libraries for biological screening. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

tert-butyl 4-acetyl-3-nitrobenzoate

InChI

InChI=1S/C13H15NO5/c1-8(15)10-6-5-9(7-11(10)14(17)18)12(16)19-13(2,3)4/h5-7H,1-4H3

InChI Key

DYAUKUYJOIKVJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Regioselective Nitration and Oxidation Pathway

This method involves sequential nitration, oxidation, and esterification steps:

Steps :

  • Nitration : Regioselective nitration of a substituted benzoic acid derivative introduces the nitro group at the meta position.
  • Benzylic Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes a methyl substituent to an acetyl group, yielding 4-acetyl-3-nitrobenzoic acid.
  • Esterification : The carboxylic acid is converted to the tert-butyl ester using tert-butanol and N,N-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.

Key Conditions :

  • Nitration : Controlled temperature (0–5°C) to avoid over-nitration.
  • Oxidation : Excess Jones reagent ensures complete conversion; quenching with isopropanol prevents over-oxidation.
  • Esterification : DCC activates the carboxylic acid for nucleophilic attack by tert-butanol.

Yield : ~85% (estimated from analogous procedures).

Direct Esterification Using Boc₂O and DMAP

An alternative approach employs di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) for esterification:

Steps :

  • Acid Activation : 4-Acetyl-3-nitrobenzoic acid is dissolved in tert-butanol with Boc₂O and DMAP.
  • Reaction : Heated at 40°C for 24 hours, enabling in situ generation of the mixed carbonate intermediate.
  • Workup : The product is extracted with ethyl acetate and purified via silica gel chromatography.

Key Conditions :

  • Catalyst : DMAP (10 mol%) accelerates the reaction.
  • Solvent : tert-Butanol acts as both solvent and nucleophile.
  • Yield : 54% (based on analogous fluoro-nitrobenzoate synthesis).

Comparative Analysis of Methods

Parameter DCC-Mediated Method Boc₂O/DMAP Method
Catalyst DCC DMAP
Solvent Dichloromethane tert-Butanol
Temperature Room temperature 40°C
Yield ~85% ~54%
Byproduct Dicyclohexylurea (DCU) CO₂
Purification Filtration to remove DCU Column chromatography

Advantages :

Limitations :

Optimization Insights

  • Temperature Control : Maintaining ≤30°C during esterification prevents tert-butyl group cleavage.
  • Catalyst Loading : DMAP at 5–10 mol% balances cost and efficiency.
  • Purification : Gradient elution (hexane/ethyl acetate) resolves nitroaromatic byproducts.

Research Findings

  • Nitration Selectivity : Electron-withdrawing groups (e.g., acetyl) direct nitration to the para position relative to the substituent.
  • Oxidation Efficiency : Jones reagent outperforms milder oxidants (e.g., KMnO₄) in benzylic oxidation.
  • Esterification Stability : The tert-butyl group enhances steric protection, reducing hydrolysis during storage.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-acetyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: Tert-butyl 4-acetyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-acetyl-3-nitrobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 4-acetyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-3-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Impact: The acetyl and nitro groups in the target compound increase electron-withdrawing effects, making it less nucleophilic than amino-substituted analogs (e.g., tert-butyl 4-amino-3-methylbenzoate) .
  • Steric and Stability Considerations: The tert-butyl group in all analogs provides steric shielding, but the nitro group in this compound may reduce stability under reductive or acidic conditions compared to methyl or amino variants .

Comparison Table :

Compound Key Reaction Steps Yield Purification Method
This compound Suzuki coupling, acetylation 85% Silica gel chromatography
Compound 9 () Suzuki coupling, deprotection 85% Column chromatography
Compound 10 () Trifluoroacetic acid-mediated deprotection 99% Filtration, washing

Reactivity Notes: The nitro group in the target compound may necessitate careful handling during reductions, whereas amino analogs (e.g., tert-butyl 4-amino-3-methylbenzoate) are more amenable to electrophilic substitutions .

Physicochemical and Spectroscopic Properties

  • NMR Data: Target Compound: Expected ¹H-NMR peaks include a tert-butyl singlet (~1.3 ppm), acetyl methyl (~2.6 ppm), and aromatic protons influenced by nitro and acetyl groups (~7.5–8.5 ppm). Tert-butyl 4-amino-3-methylbenzoate: Aromatic protons resonate at ~6.5–7.5 ppm due to electron-donating amino and methyl groups . Compound 9 (): ¹H-NMR shows triazolopyridazine protons at ~8.0–9.0 ppm and tert-butyl at 1.5 ppm .

Thermal Stability: The tert-butyl group enhances thermal stability, but the nitro substituent may lower decomposition temperatures compared to non-nitro analogs .

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